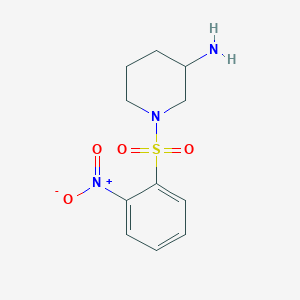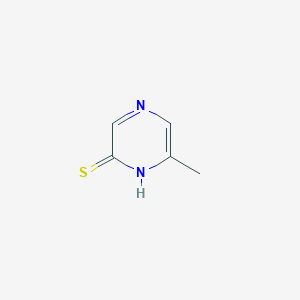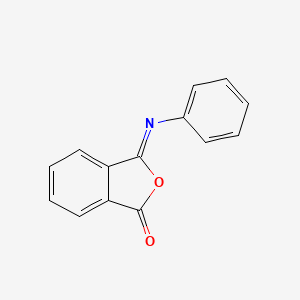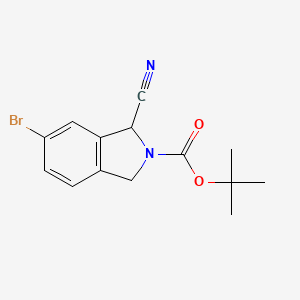![molecular formula C9H6BrNO2 B12854052 2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde is a chemical compound with the molecular formula C9H6BrNO2. It belongs to the class of benzoxazole derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromomethyl group and a carboxaldehyde group attached to the benzoxazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde typically involves the bromination of benzo[d]oxazole derivatives followed by formylation. One common method is the bromination of 2-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 2-(Bromomethyl)benzo[d]oxazole is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromomethyl group.
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-6-carboxylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carboxaldehyde group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)benzo[d]oxazole
- 2-(Chloromethyl)benzo[d]oxazole
- 2-(Hydroxymethyl)benzo[d]oxazole
- 2-(Methyl)benzo[d]oxazole
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde is unique due to the presence of both bromomethyl and carboxaldehyde groups, which provide distinct reactivity and versatility in synthetic applications. The bromomethyl group allows for various substitution reactions, while the carboxaldehyde group offers opportunities for oxidation and reduction reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C9H6BrNO2 |
|---|---|
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,5H,4H2 |
Clave InChI |
YGNVHBXMYAPHTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)OC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)


![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)


